Cas no 313279-12-8 (2-Amino-3-nitrobenzamide)
2-Amino-3-nitrobenzamide Chemical and Physical Properties
Names and Identifiers
-
- 2-Amino-3-nitrobenzamide
- Benzamide,2-amino-3-nitro-
- 2-amino-3-nitro-benzamide
- 2-Amino-3-nitro-benzoesaeure-amid
- 2-amino-3-nitro-benzoic acid amide
- 3-Nitro-2-amino-benzamid
- BEN059
- Benzamide,2-amino-3-nitro
- RMLPQVFYXZMJES-UHFFFAOYSA-N
- SY290173
- CS-0005916
- AS-58104
- SCHEMBL631453
- AKOS006308749
- A875953
- MFCD11215471
- FT-0647511
- DTXSID00444980
- Methyl2-Amino-3-nitro-benzamide
- 313279-12-8
- DB-050077
-
- MDL: MFCD11215471
- Inchi: 1S/C7H7N3O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,8H2,(H2,9,11)
- InChI Key: RMLPQVFYXZMJES-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=C(C=1N)[N+](=O)[O-])N
Computed Properties
- Exact Mass: 181.04900
- Monoisotopic Mass: 181.04874109g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 226
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 115Ų
Experimental Properties
- Density: 1.481±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 240-242 ºC
- Boiling Point: 319.22 °C at 760 mmHg
- Flash Point: 146.859 °C
- Solubility: Very slightly soluble (0.45 g/l) (25 º C),
- PSA: 114.93000
- LogP: 2.08060
2-Amino-3-nitrobenzamide Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Amino-3-nitrobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015001830-250mg |
2-Amino-3-nitrobenzamide |
313279-12-8 | 97% | 250mg |
$489.60 | 2023-09-02 | |
| Alichem | A015001830-500mg |
2-Amino-3-nitrobenzamide |
313279-12-8 | 97% | 500mg |
$855.75 | 2023-09-02 | |
| Alichem | A015001830-1g |
2-Amino-3-nitrobenzamide |
313279-12-8 | 97% | 1g |
$1445.30 | 2023-09-02 | |
| Fluorochem | 220294-1g |
2-Amino-3-nitrobenzamide |
313279-12-8 | 95% | 1g |
£175.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A906352-5g |
2-Amino-3-nitrobenzamide |
313279-12-8 | ≥95% | 5g |
1,818.00 | 2021-05-17 | |
| Fluorochem | 220294-10g |
2-Amino-3-nitrobenzamide |
313279-12-8 | 95% | 10g |
£787.00 | 2022-03-01 | |
| Apollo Scientific | OR200158-1g |
2-Amino-3-nitrobenzamide |
313279-12-8 | 95 | 1g |
£279.00 | 2025-02-19 | |
| TRC | A618730-500mg |
2-Amino-3-nitrobenzamide |
313279-12-8 | 500mg |
$ 201.00 | 2023-04-19 | ||
| TRC | A618730-2.5g |
2-Amino-3-nitrobenzamide |
313279-12-8 | 2.5g |
$ 798.00 | 2023-04-19 | ||
| abcr | AB513799-1 g |
2-Amino-3-nitro-benzamide; . |
313279-12-8 | 1g |
€213.00 | 2023-04-18 |
2-Amino-3-nitrobenzamide Suppliers
2-Amino-3-nitrobenzamide Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 2-Amino-3-nitrobenzamide
Professional Introduction to 2-Amino-3-nitrobenzamide (CAS No. 313279-12-8)
2-Amino-3-nitrobenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 313279-12-8, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This heterocyclic amide derivative has garnered attention due to its versatile structural framework, which positions it as a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both amino and nitro functional groups imparts unique reactivity, making it a compound of interest for researchers exploring novel therapeutic agents.
The chemical structure of 2-amino-3-nitrobenzamide consists of a benzene ring substituted with an amino group at the 2-position and a nitro group at the 3-position, further functionalized by an amide moiety. This arrangement creates a molecule with potential applications in drug discovery, particularly in the development of small-molecule inhibitors targeting enzymes and receptors involved in critical biological pathways. The nitro group, in particular, is known for its ability to participate in redox reactions, which can be exploited in designing prodrugs or bioactivatable compounds.
In recent years, there has been growing interest in exploring the pharmacological properties of nitroaromatic compounds. The nitro group in 2-amino-3-nitrobenzamide can be reduced to an amine under specific conditions, leading to structural rearrangements that may reveal new biological activities. This redox chemistry has been leveraged in the design of antimicrobial agents and anticancer drugs, where the ability to switch between different functional states can enhance drug efficacy and selectivity.
One of the most compelling aspects of 2-amino-3-nitrobenzamide is its role as a precursor in the synthesis of more complex molecules. For instance, it can serve as a building block for constructing sulfonamides, which are widely used in antibiotics and anti-inflammatory drugs. The versatility of this compound allows chemists to modify its structure through various reactions, such as nucleophilic substitution or condensation reactions, thereby tailoring its properties for specific applications.
Recent studies have highlighted the potential of 2-amino-3-nitrobenzamide in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in diseases such as cancer. By designing molecules that specifically interact with kinase domains, researchers aim to develop treatments that modulate these pathways effectively. The structural features of 2-amino-3-nitrobenzamide, including its aromatic ring system and functional groups, make it an attractive scaffold for such inhibitor design.
The synthesis of 2-amino-3-nitrobenzamide typically involves multi-step organic transformations starting from commercially available aromatic precursors. The introduction of the nitro group is often achieved through electrophilic aromatic substitution reactions, while the amino group can be incorporated via reduction or nucleophilic addition. The final step involves forming the amide bond, which can be accomplished using various coupling reagents such as carbodiimides or acid chlorides.
In terms of applications beyond drug discovery, 2-amino-3-nitrobenzamide has shown promise in materials science. Its ability to participate in coordination chemistry with metal ions makes it useful for designing metal-organic frameworks (MOFs) or supramolecular assemblies. These materials have potential applications in catalysis, gas storage, and separation technologies.
The safety profile of 2-amino-3-nitrobenzamide is another important consideration. While it is not classified as a hazardous material under standard regulatory guidelines, proper handling procedures should still be followed to ensure safe laboratory practices. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles when handling the compound.
Future research directions for 2-amino-3-nitrobenzamide may explore its derivatives as well as novel synthetic routes that improve yield and scalability. Advances in computational chemistry and machine learning are also expected to aid in identifying new applications by predicting molecular interactions and pharmacological effects.
In conclusion, 2-amino-3-nitrobenzamide (CAS No. 313279-12-8) represents a fascinating compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it a valuable tool for pharmaceutical research, materials science, and beyond. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping the future of chemical biology and drug development.
313279-12-8 (2-Amino-3-nitrobenzamide) Related Products
- 27715-63-5(Benzamide, 5-amino-2,4-dinitro-)
- 54321-79-8(4-Amino-3,5-dinitrobenzamide)
- 2112-28-9(Benzamide, 2,5-dinitro-)
- 1261551-25-0(3-Amino-2-nitrobenzamide)
- 41263-65-4(4-amino-3-nitrobenzamide)
- 98604-39-8(3,4-Dinitrobenzamide)
- 61063-12-5(Benzamide, 2-amino-N-methyl-3-nitro-)
- 31930-18-4(2-Amino-4-nitrobenzamide)
- 16313-65-8(5-Nitroanthranilamide)
- 73536-37-5(5-amino-2-nitrobenzamide)